molecular formula C17H15ClOS B14660120 1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene CAS No. 40644-94-8

1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene

Cat. No.: B14660120
CAS No.: 40644-94-8
M. Wt: 302.8 g/mol
InChI Key: QAMFOUZSJAELQJ-UHFFFAOYSA-N
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Description

1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene is an organic compound with the molecular formula C19H15ClO3S. This compound is characterized by the presence of a chloro-substituted benzene ring and a sulfanyl group attached to a but-2-yn-1-yl chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenol and 4-methylthiophenol.

    Formation of Intermediate: The 4-chlorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-yn-1-yloxy)chlorobenzene.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylthiophenol using a palladium catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-({4-[(4-methylphenyl)sulfonyl]but-2-yn-1-yl}oxy)benzene
  • 1-Chloro-4-({4-[(4-methylphenyl)thio]but-2-yn-1-yl}oxy)benzene

Uniqueness

1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

40644-94-8

Molecular Formula

C17H15ClOS

Molecular Weight

302.8 g/mol

IUPAC Name

1-chloro-4-[4-(4-methylphenyl)sulfanylbut-2-ynoxy]benzene

InChI

InChI=1S/C17H15ClOS/c1-14-4-10-17(11-5-14)20-13-3-2-12-19-16-8-6-15(18)7-9-16/h4-11H,12-13H2,1H3

InChI Key

QAMFOUZSJAELQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC#CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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